molecular formula C12H16ClN5O2S B7101972 N-[1-(3-chlorophenyl)ethyl]-N-methyl-2-(tetrazol-1-yl)ethanesulfonamide

N-[1-(3-chlorophenyl)ethyl]-N-methyl-2-(tetrazol-1-yl)ethanesulfonamide

Cat. No.: B7101972
M. Wt: 329.81 g/mol
InChI Key: ILMAFUIXLNUVHY-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)ethyl]-N-methyl-2-(tetrazol-1-yl)ethanesulfonamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a tetrazole ring, and an ethanesulfonamide moiety

Properties

IUPAC Name

N-[1-(3-chlorophenyl)ethyl]-N-methyl-2-(tetrazol-1-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN5O2S/c1-10(11-4-3-5-12(13)8-11)17(2)21(19,20)7-6-18-9-14-15-16-18/h3-5,8-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMAFUIXLNUVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C)S(=O)(=O)CCN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)ethyl]-N-methyl-2-(tetrazol-1-yl)ethanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ethyl compound to introduce the chlorine atom at the desired position.

    Introduction of the Tetrazole Ring: The chlorophenyl intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring through a cycloaddition reaction.

    Sulfonamide Formation: The final step involves the reaction of the tetrazole intermediate with ethanesulfonyl chloride in the presence of a base to form the ethanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)ethyl]-N-methyl-2-(tetrazol-1-yl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiols, amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Azides, thiols, substituted amines

Scientific Research Applications

N-[1-(3-chlorophenyl)ethyl]-N-methyl-2-(tetrazol-1-yl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)ethyl]-N-methyl-2-(tetrazol-1-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Candesartan Cilexetil
  • Losartan
  • Valsartan

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